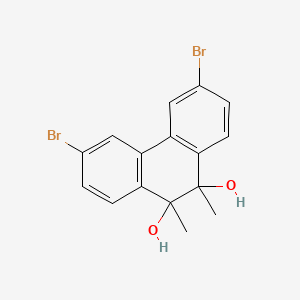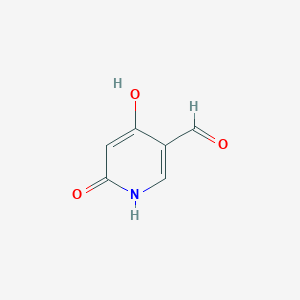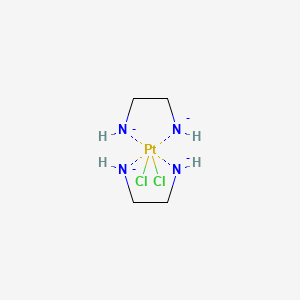
Platinum(2+), dichloride, cis-lambda-(+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(2+), dichloride, cis-lambda-(+)- is a coordination compound of platinum It is known for its square planar geometry, which is a common feature of platinum(II) complexes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(2+), dichloride, cis-lambda-(+)- typically involves the reaction of platinum(II) salts with chloride ions under controlled conditions. One common method is the reaction of potassium tetrachloroplatinate(II) with hydrochloric acid, which yields the desired cis isomer. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the cis isomer over the trans isomer.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product. The industrial process may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum(2+), dichloride, cis-lambda-(+)- undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo ligand substitution reactions, where the chloride ligands are replaced by other ligands such as ammonia or ethylenediamine.
Oxidation and Reduction Reactions: It can participate in redox reactions, where the platinum center is either oxidized to platinum(IV) or reduced to platinum(0).
Coordination Reactions: The compound can form coordination complexes with various ligands, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, ethylenediamine, and various organic ligands. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of chloride ligands with ammonia can yield cisplatin, a well-known chemotherapy drug.
Applications De Recherche Scientifique
Platinum(2+), dichloride, cis-lambda-(+)- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various platinum complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, which are relevant to its potential therapeutic applications.
Medicine: One of the most notable applications is in the development of chemotherapy drugs, such as cisplatin, which is used to treat various forms of cancer.
Industry: It is used in the production of high-purity platinum materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Platinum(2+), dichloride, cis-lambda-(+)- involves its ability to form coordination complexes with biological molecules. In the case of cisplatin, the compound binds to DNA, causing cross-linking and disrupting the DNA structure. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets and pathways involved in this process are critical for its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known chemotherapy drug with a similar structure and mechanism of action.
Carboplatin: Another chemotherapy drug with a similar structure but different pharmacokinetic properties.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Platinum(2+), dichloride, cis-lambda-(+)- is unique due to its specific geometric arrangement and reactivity. Its ability to form stable coordination complexes with various ligands makes it a versatile compound for research and industrial applications. The cis configuration is particularly important for its biological activity, as it allows for effective binding to DNA and other biological targets.
Propriétés
Numéro CAS |
28491-18-1 |
|---|---|
Formule moléculaire |
C4H12Cl2N4Pt-4 |
Poids moléculaire |
382.15 g/mol |
Nom IUPAC |
2-azanidylethylazanide;dichloroplatinum |
InChI |
InChI=1S/2C2H6N2.2ClH.Pt/c2*3-1-2-4;;;/h2*3-4H,1-2H2;2*1H;/q2*-2;;;+2/p-2 |
Clé InChI |
MVUXXVKLMVGOCM-UHFFFAOYSA-L |
SMILES canonique |
C(C[NH-])[NH-].C(C[NH-])[NH-].Cl[Pt]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


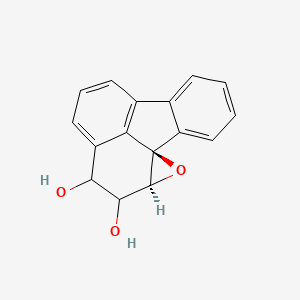
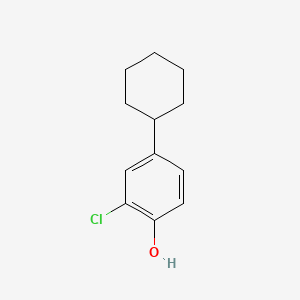

![6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14166001.png)

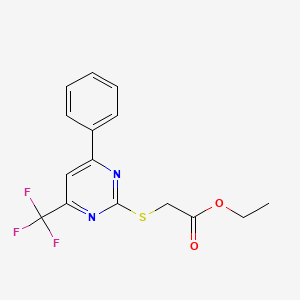
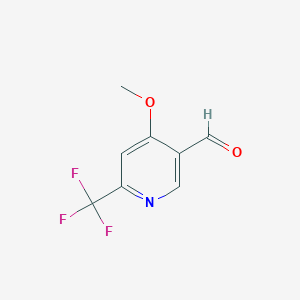
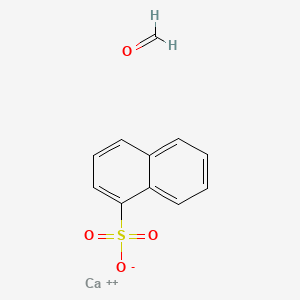
![N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14166028.png)
![(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one](/img/structure/B14166033.png)
![2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate](/img/structure/B14166037.png)
